Thieno[3,2-b]thiophene-2-carbonyl chloride, 3,5-dichloro-
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Overview
Description
Thieno[3,2-b]thiophene-2-carbonyl chloride, 3,5-dichloro- is a heterocyclic compound that belongs to the thienothiophene family. This compound is characterized by its fused thiophene rings, which provide a stable and electron-rich structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-b]thiophene-2-carbonyl chloride, 3,5-dichloro- typically involves the chlorination of thieno[3,2-b]thiophene derivatives. One common method includes the use of thionyl chloride as a chlorinating agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes, where thieno[3,2-b]thiophene is treated with chlorinating agents in the presence of catalysts to enhance the reaction efficiency. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Thieno[3,2-b]thiophene-2-carbonyl chloride, 3,5-dichloro- undergoes various chemical reactions, including:
Substitution Reactions: Commonly reacts with nucleophiles to form substituted derivatives.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution: Reagents such as amines, alcohols, and thiols are used in substitution reactions, typically under basic or acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions include various substituted thieno[3,2-b]thiophene derivatives, which have applications in organic synthesis and material science .
Scientific Research Applications
Thieno[3,2-b]thiophene-2-carbonyl chloride, 3,5-dichloro- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism by which thieno[3,2-b]thiophene-2-carbonyl chloride, 3,5-dichloro- exerts its effects is primarily through its interaction with molecular targets in biological systems. It can modulate various biochemical pathways by binding to specific enzymes or receptors, thereby influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Thieno[2,3-b]thiophene: Another isomer with different electronic properties and applications.
Thieno[3,4-b]thiophene: Known for its use in organic electronics and optoelectronic devices.
Thieno[3,4-c]thiophene:
Uniqueness: Thieno[3,2-b]thiophene-2-carbonyl chloride, 3,5-dichloro- is unique due to its specific substitution pattern, which imparts distinct electronic and chemical properties. This makes it particularly valuable in the synthesis of specialized organic compounds and materials .
Properties
CAS No. |
37493-39-3 |
---|---|
Molecular Formula |
C7HCl3OS2 |
Molecular Weight |
271.6 g/mol |
IUPAC Name |
2,6-dichlorothieno[3,2-b]thiophene-5-carbonyl chloride |
InChI |
InChI=1S/C7HCl3OS2/c8-3-1-2-5(13-3)4(9)6(12-2)7(10)11/h1H |
InChI Key |
UFCGVCALPPEFSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC2=C1SC(=C2Cl)C(=O)Cl)Cl |
Origin of Product |
United States |
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